
Methyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)butanoate, commonly known as MTICB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTICB is a synthetic compound that belongs to the class of indolizine derivatives. It is a white crystalline powder that is soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
Methyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)butanoate exhibits potential as a scaffold for designing novel drugs. Researchers can modify its structure to create derivatives with improved pharmacological properties. For instance, the compound’s heterocyclic core may serve as a starting point for developing anticancer agents or other therapeutics .
Anticancer Activity
Given the structural diversity of this compound, scientists can explore its effects on cancer cells. By understanding its interactions with cellular targets, they may uncover mechanisms that lead to cell cycle arrest or apoptosis. Investigating its potential as an inhibitor of specific enzymes (e.g., kinesin-5) could be valuable in cancer drug development .
Organic Synthesis and Heterocycle Formation
The synthesis of Methyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)butanoate involves the Biginelli reaction, a powerful tool for creating highly functionalized heterocycles. Researchers can explore variations of this reaction to access diverse chemical scaffolds. The compound’s tetrahydropyrimidine and triazole moieties contribute to its structural complexity .
Chemical Biology and Enzyme Inhibition
Understanding how this compound interacts with enzymes can provide insights into biological processes. Researchers may investigate its binding affinity to specific protein targets, such as kinases or epigenetic regulators. For example, compounds with similar structures have been studied as inhibitors of BET proteins, which play crucial roles in gene regulation .
Materials Science and Molecular Design
Methyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)butanoate’s unique structure makes it interesting for materials applications. By modifying its substituents or incorporating it into polymer backbones, scientists can explore its properties as a functional material. Potential uses include optoelectronics, sensors, or drug delivery systems .
Industrial Synthesis and Process Optimization
Efficient large-scale synthesis of this compound is essential for practical applications. Researchers may study byproducts, reaction conditions, and purification methods to optimize its production. For instance, understanding the formation of related structures during synthesis can guide industrial processes .
Wirkmechanismus
Target of Action
Methyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)butanoate is a chemical compound used in scientific research. It’s part of the indole derivatives family, which are known to bind with high affinity to multiple receptors . .
Mode of Action
These changes can lead to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
These pathways can lead to various downstream effects, contributing to the compound’s broad-spectrum biological activities .
Result of Action
, it can be inferred that this compound may have diverse molecular and cellular effects.
Eigenschaften
IUPAC Name |
methyl 4-[(7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carbonyl)amino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-21-11-9-12(18)17-8-4-5-10(17)14(11)15(20)16-7-3-6-13(19)22-2/h9H,3-8H2,1-2H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVVVDOAPFXSINM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)NCCCC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamido)butanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

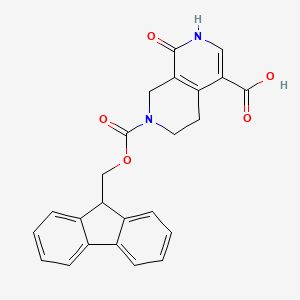
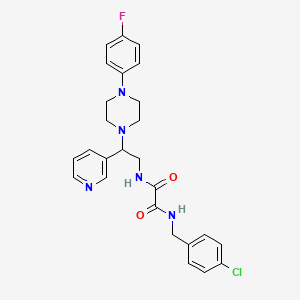
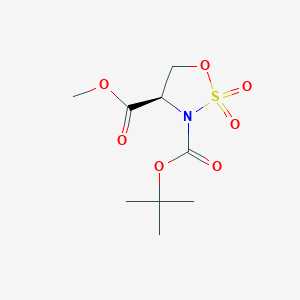
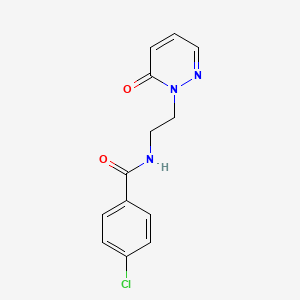
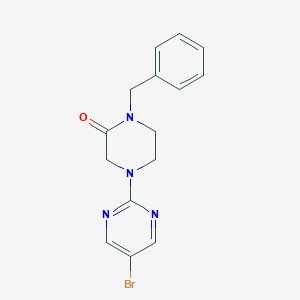
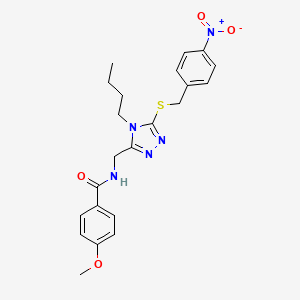
![Methyl 4-carbamoylbicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2395964.png)
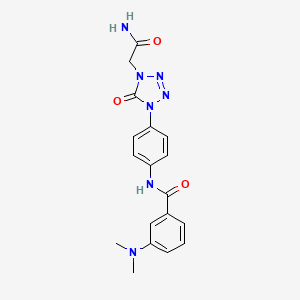
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2395967.png)
![N-[1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentyl]prop-2-ynamide](/img/structure/B2395968.png)
![7-Ethyl-1,3-dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2395970.png)
![5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2395971.png)

